molecular formula C21H23N5O6 B1144935 Pemetrexed-1-methyl Ester CAS No. 1265908-63-1

Pemetrexed-1-methyl Ester

Cat. No.: B1144935
CAS No.: 1265908-63-1
M. Wt: 441.4 g/mol
InChI Key: SMWFKBFNWHXOSN-AWEZNQCLSA-N
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Description

Pemetrexed-1-methyl Ester is a derivative of pemetrexed, an antifolate antineoplastic agent. Pemetrexed is widely used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma . This compound retains the core structure of pemetrexed but includes a methyl ester group, which may influence its pharmacokinetic properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pemetrexed-1-methyl Ester typically involves the esterification of pemetrexed or its intermediates. One common method involves the reaction of pemetrexed with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pemetrexed-1-methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pemetrexed-1-methyl Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on cellular metabolism and enzyme inhibition.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, leveraging its antifolate properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: Another antifolate agent used in cancer treatment.

    Raltitrexed: A thymidylate synthase inhibitor with similar mechanisms of action.

    Pralatrexate: A folate analog with enhanced cellular uptake and retention.

Uniqueness

Pemetrexed-1-methyl Ester is unique due to its specific ester group, which may influence its pharmacokinetics and biological activity compared to other antifolate agents. This modification can potentially enhance its therapeutic efficacy and reduce toxicity .

Properties

CAS No.

1265908-63-1

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

IUPAC Name

(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C21H23N5O6/c1-32-20(31)14(8-9-15(27)28)24-18(29)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(30)26-21(22)25-17/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H4,22,23,25,26,30)/t14-/m0/s1

InChI Key

SMWFKBFNWHXOSN-AWEZNQCLSA-N

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Origin of Product

United States

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